

1-Bromo-2-chloro-3,5-dimethylbenzene CAS number and properties

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Compound of Interest

Compound Name: *1-Bromo-2-chloro-3,5-dimethylbenzene*

Cat. No.: *B1437876*

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An In-depth Technical Guide to **1-Bromo-2-chloro-3,5-dimethylbenzene**: Synthesis, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-bromo-2-chloro-3,5-dimethylbenzene**, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, logical synthetic pathways, and strategic applications of this molecule, emphasizing its utility in constructing complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

1-Bromo-2-chloro-3,5-dimethylbenzene (CAS Number: 933585-12-7) is a polysubstituted aromatic compound.^{[1][2]} Its structure, featuring two methyl groups and two different halogen atoms, provides a unique platform for selective chemical modifications, a highly desirable trait in the synthesis of targeted therapeutic agents and functional materials.

The physical and chemical properties of a compound are foundational to its application in experimental work. While experimentally determined data for this specific isomer are not widely

published, computational models and data from analogous compounds provide reliable estimates.

Table 1: Physicochemical Properties of **1-Bromo-2-chloro-3,5-dimethylbenzene**

Property	Value / Description	Source
CAS Number	933585-12-7	[1]
Molecular Formula	C ₈ H ₈ BrCl	[1]
Molecular Weight	219.50 g/mol	[1]
IUPAC Name	1-bromo-2-chloro-3,5-dimethylbenzene	[1]
Synonyms	5-Bromo-4-chloro-m-xylene	[1]
Calculated XLogP3	4.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]

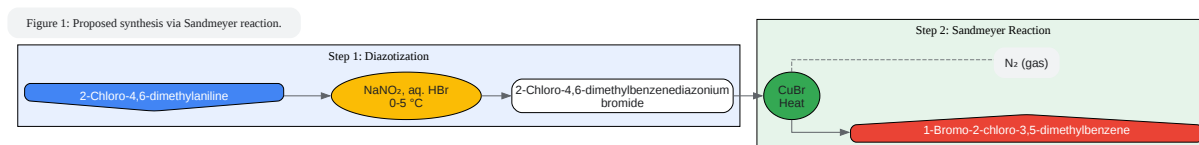
| Rotatable Bond Count | 0 [\[1\]](#) |

Note: The properties listed above, apart from the identifiers, are computationally derived from PubChem and serve as estimated values.

Strategic Synthesis: The Sandmeyer Reaction

The synthesis of specifically substituted aryl halides like **1-bromo-2-chloro-3,5-dimethylbenzene** is rarely achieved through direct halogenation of the parent arene (m-xylene) due to poor regioselectivity. The most logical and reliable approach involves the transformation of a pre-installed functional group, namely an amine, via the Sandmeyer reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#) This classic yet powerful method allows for the precise introduction of a halide at a specific position on the aromatic ring.

The synthesis can be envisioned from two plausible precursors: 2-amino-4,6-dimethylchlorobenzene or 6-amino-2,4-dimethylbromobenzene. The following protocol details the synthesis from 2-amino-4,6-dimethylchlorobenzene, as the chlorination of 3,5-dimethylaniline would likely be the more regioselective first step.



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Caption: Figure 1: Proposed synthesis via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Causality: This protocol is based on the conversion of a primary aromatic amine to a diazonium salt, which is an excellent leaving group (N_2). The subsequent copper(I) bromide-catalyzed decomposition of the diazonium salt proceeds via a radical-nucleophilic aromatic substitution mechanism to install the bromine atom.^{[3][6]}

Step 1: Diazotization of 2-Chloro-4,6-dimethylaniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-4,6-dimethylaniline (1.0 eq) in aqueous hydrobromic acid (48%, ~3.0 eq).
- Cool the mixture to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is acceptable.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Copper-Catalyzed Bromination

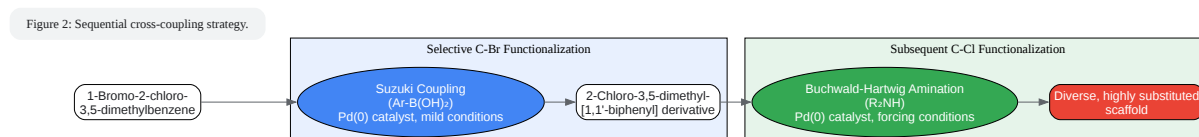
- In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%).
- Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. The addition should be controlled to manage the evolution of nitrogen gas.
- Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-2 hours until gas evolution ceases.
- Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **1-bromo-2-chloro-3,5-dimethylbenzene**.

Chemical Reactivity and Synthetic Utility

The primary value of **1-bromo-2-chloro-3,5-dimethylbenzene** in drug development lies in its capacity for selective, sequential functionalization. This is governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in transition-metal-catalyzed cross-coupling reactions.

The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is typically the rate-determining step of the

catalytic cycle.[7] This reactivity hierarchy (C-Br > C-Cl) allows chemists to selectively perform a reaction at the C-Br position while leaving the C-Cl bond intact for a subsequent, different transformation.



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Caption: Figure 2: Sequential cross-coupling strategy.

Protocol: Selective Suzuki-Miyaura Coupling

Trustworthiness: This protocol is a self-validating system. By using mild conditions and a standard palladium catalyst, the reaction is designed to favor the kinetically preferred C-Br bond activation.[8] The integrity of the C-Cl bond can be confirmed by analyzing the product via NMR and mass spectrometry.

- To a flame-dried Schlenk flask under an argon atmosphere, add **1-bromo-2-chloro-3,5-dimethylbenzene** (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base like potassium carbonate (2.0 eq).[8]
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.

- Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting 2-chloro-3,5-dimethyl-[1,1'-biphenyl] derivative by column chromatography.

This intermediate, still containing the chloro-substituent, is now available for a second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) under potentially more forcing conditions to construct highly complex and diverse molecular scaffolds. [\[9\]](#)[\[10\]](#)

Safety and Handling

As with any halogenated aromatic compound, **1-bromo-2-chloro-3,5-dimethylbenzene** should be handled with appropriate care in a well-ventilated fume hood.

Table 2: General Safety and Handling Precautions

Precaution Category	Guideline
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling	Avoid contact with skin and eyes. Avoid inhalation of vapors. Use non-sparking tools and prevent electrostatic discharge.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

| First Aid (In case of exposure) | Skin: Wash off with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation or other symptoms persist. |

(The information in this table is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.)

Spectroscopic Data Analysis (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected NMR signals can be predicted based on its structure.

- ^1H NMR: The spectrum is expected to show three distinct signals:
 - Two singlets in the aromatic region (δ 7.0-7.5 ppm), each integrating to 1H, corresponding to the two non-equivalent aromatic protons.
 - Two singlets in the aliphatic region (δ 2.2-2.5 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups.
- ^{13}C NMR: The spectrum should display eight signals, corresponding to the eight unique carbon atoms in the molecule. This includes four signals for the substituted aromatic carbons and two signals for the aromatic C-H carbons, as well as two distinct signals for the methyl carbons.
- Mass Spectrometry (EI): The mass spectrum would show a complex molecular ion (M^+) peak cluster due to the presence of two isotopes for both bromine (^{79}Br , ^{81}Br) and chlorine (^{35}Cl , ^{37}Cl), resulting in a characteristic M, M+2, M+4, and M+6 pattern.

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